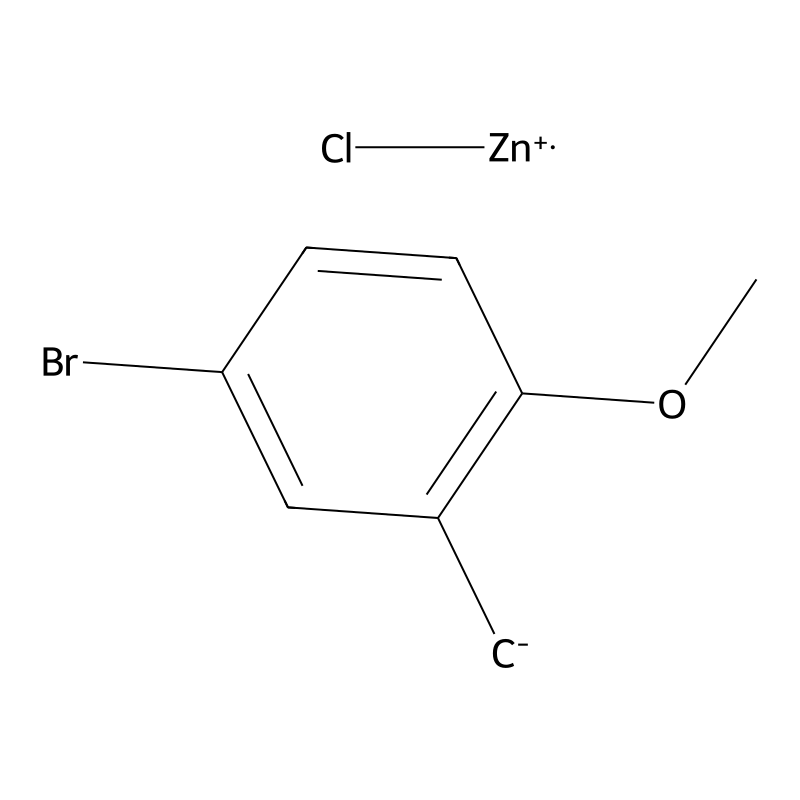5-Bromo-2-methoxybenzylzinc chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Pharmaceutical Chemistry
Specific Scientific Field: Pharmaceutical Chemistry.
Summary of the Application: 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which can be synthesized using 5-Bromo-2-methoxybenzylzinc chloride solution, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors.
Methods of Application or Experimental Procedures: The preparation of the key intermediate involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization.
Results or Outcomes: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%.
Organozinc reagents like 5-bromo-2-methoxybenzylzinc chloride solution are generally used in the field of organic chemistry for various types of reactions, including negishi cross-coupling reactions, addition reactions to carbonyl compounds, and others . These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals, polymers, and materials .
5-Bromo-2-methoxybenzylzinc chloride is an organozinc compound characterized by the presence of a bromine atom and a methoxy group attached to a benzyl moiety. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions. The zinc atom in this compound plays a crucial role in facilitating various chemical transformations due to its ability to form stable organozinc reagents.
The reactivity of 5-Bromo-2-methoxybenzylzinc chloride primarily involves cross-coupling reactions with electrophiles such as aryl halides and aldehydes. The general reaction mechanism can be summarized as follows:
- Nucleophilic Attack: The organozinc compound acts as a nucleophile, attacking an electrophilic carbon center in an aryl halide.
- Formation of Aryl Compounds: This nucleophilic substitution leads to the formation of biaryl compounds or other functionalized products depending on the electrophile used.
For example, the reaction with aryl bromides can yield diaryl compounds, while reactions with carbonyl compounds can lead to alcohols or ketones.
While specific biological activities of 5-Bromo-2-methoxybenzylzinc chloride are not extensively documented, organozinc compounds are known for their potential pharmacological properties. They can serve as intermediates in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. The methoxy group may also impart certain electronic effects that could influence biological interactions.
The synthesis of 5-Bromo-2-methoxybenzylzinc chloride typically involves the following steps:
- Preparation of Benzyl Halide: The starting material is often a brominated or chlorinated benzyl compound.
- Reaction with Zinc: The benzyl halide is reacted with zinc metal in a suitable solvent (such as tetrahydrofuran) to form the corresponding organozinc reagent.
- Formation of Zinc Chloride Complex: The addition of zinc chloride facilitates the formation of the final product, enhancing its stability and reactivity.
5-Bromo-2-methoxybenzylzinc chloride finds applications in various fields, including:
- Organic Synthesis: It is widely used in cross-coupling reactions to synthesize complex organic molecules.
- Pharmaceutical Development: As an intermediate, it can be utilized to create bioactive compounds with potential therapeutic effects.
- Material Science: Its derivatives may be used in the development of new materials with specific properties.
Research into the interactions of 5-Bromo-2-methoxybenzylzinc chloride with other chemical entities is essential for understanding its reactivity and potential applications. Interaction studies often focus on:
- Reactivity with Electrophiles: Assessing how this compound interacts with various electrophilic partners to determine optimal conditions for desired reactions.
- Biological Interactions: Investigating how derivatives of this compound interact with biological targets, which can provide insights into its pharmaceutical potential.
Several compounds share structural or functional similarities with 5-Bromo-2-methoxybenzylzinc chloride. Here are some notable examples:
| Compound Name | Similarities | Unique Features |
|---|---|---|
| 4-Bromo-2-methoxybenzylzinc chloride | Similar organozinc structure | Different substitution pattern |
| 5-Chloro-2-methoxybenzylzinc chloride | Shares methoxy group and benzyl structure | Chlorine instead of bromine |
| 4-Methyl-2-methoxybenzylzinc chloride | Similar reactivity profile | Methyl group substitution |
| 3-Bromo-4-methoxybenzylzinc chloride | Similar functionality in cross-coupling reactions | Different positioning of substituents |
These compounds highlight the versatility and reactivity patterns inherent in organozinc chemistry, demonstrating how minor structural variations can lead to significant differences in reactivity and application potential.
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








